7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-methoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-5-14-6-8-15(9-7-14)24-20-13(2)23-18-12-16(22-3)10-11-17(18)19(20)21/h6-12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSATRXZIMPMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone, 4-propylphenol, and appropriate methoxy and methylating agents.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxyacetophenone with 4-propylphenol under basic conditions to form a phenoxy-substituted acetophenone derivative.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the chromen-4-one core structure.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The methoxy and propylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.
Scientific Research Applications
7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction Modulation: Modulating cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Chromenone Derivatives
Structural Modifications and Substituent Effects
Position 3 Substituents
- 8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (): Differs by a trifluoromethyl group at C2 and a diisobutylamino-methyl group at C6. The trifluoromethyl group enhances electronegativity and metabolic stability compared to the methyl group in the target compound. Molecular weight: 505.57 vs. ~340 (estimated for the target compound).
- 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one (): Substituted with a piperazine-propoxy chain at C4 and a phenyl group at C3. The polar piperazine group increases water solubility, contrasting with the hydrophobic 4-propylphenoxy group in the target compound.
Position 7 Substituents
- Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) ():
- Hydroxyl groups at C7 and C4' (phenyl ring) enhance hydrogen-bonding capacity and polarity.
- Lower lipophilicity (logP ~1.5) compared to the methoxy-substituted target compound (estimated logP ~3.2).
Position 2 Substituents
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | logP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~340 | Not reported | ~3.2 | C7-OCH3, C2-CH3, C3-(4-propylphenoxy) |
| 8-[(Diisobutylamino)methyl]-7-hydroxy... | 505.57 | Not reported | ~5.1 | C2-CF3, C8-(diisobutylamino-methyl) |
| Daidzein | 254.24 | 315–325 | ~1.5 | C7-OH, C3-(4-hydroxyphenyl) |
| 2-[4-(Methylthio)phenyl]-4H-chromen-4-one | 256.34 | 105 | ~2.8 | C2-SCH3 |
Biological Activity
7-Methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically the chromone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H20O4
- Molecular Weight : 324.37 g/mol
Synthesis Methodology :
- Starting Materials : The synthesis typically involves 2-hydroxyacetophenone, 4-propylphenol, and methoxy/methylating agents.
- Formation of Intermediate : The initial reaction occurs under basic conditions to form a phenoxy-substituted acetophenone derivative.
- Cyclization : A Lewis acid catalyst is used for cyclization to form the chromen-4-one core.
- Final Modifications : Methoxylation and methylation complete the synthesis.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals.
Anti-inflammatory Effects
Research indicates that this compound can inhibit nitric oxide (NO) production in macrophages, suggesting its potential as an anti-inflammatory agent. In vitro studies have shown that it does not induce cytotoxicity at effective concentrations.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicate that it possesses notable anticancer properties, with specific IC50 values demonstrating its efficacy against different types of cancer cells.
Case Studies and Experimental Data
- Cytotoxicity Testing :
- A study conducted on various human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) revealed varying degrees of cytotoxicity.
- For instance, a related compound showed an IC50 of 2.63 ± 0.17 µM against AGS cells, indicating strong potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | AGS | TBD |
| Related Compound | AGS | 2.63 ± 0.17 |
| 5-FU (Control) | Various | 29.61 ± 0.21 |
- Mechanistic Insights :
- The mechanism of action includes modulation of signaling pathways related to inflammation and oxidative stress.
- It may inhibit specific enzymes involved in disease progression, showcasing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
